molecular formula C5H3FN4 B1602957 3-Azido-2-fluoropyridine CAS No. 864866-10-4

3-Azido-2-fluoropyridine

Cat. No. B1602957
M. Wt: 138.1 g/mol
InChI Key: VHJMGTKGDXFYOU-UHFFFAOYSA-N
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Description

3-Azido-2-fluoropyridine is a heterocyclic compound that contains a pyridine ring with an azide group and a fluorine atom at the para position. It has a molecular formula of C5H3FN4 and a molecular weight of 138.10 g/mol .


Synthesis Analysis

The synthesis of fluorinated pyridines, including 3-Azido-2-fluoropyridine, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .


Molecular Structure Analysis

The molecular structure of 3-Azido-2-fluoropyridine is characterized by a pyridine ring with an azide group and a fluorine atom . The InChI string for this compound is InChI=1S/C5H3FN4/c6-5-4 (9-10-7)2-1-3-8-5/h1-3H .


Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .


Physical And Chemical Properties Analysis

3-Azido-2-fluoropyridine has a molecular weight of 138.10 g/mol . It has a topological polar surface area of 27.2 Ų and a complexity of 154 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Synthesis of 1,2,3-Triazoles

  • 3-Azido-2-fluoropyridine is used in the synthesis of 1,2,3-triazoles through 1,3-dipolar cycloadditions of alkynes to azides in ionic liquids. This process yields 1,4,5-trisubstituted [1,2,3]-triazoles with good yields and regioselectivities (Zhong & Guo, 2010).

Development of Antiviral Agents

  • 3-Azido-2-fluoropyridine derivatives have been synthesized and evaluated for their antiviral activities. Certain derivatives exhibited significant activity against viruses such as HIV-1 (Lin et al., 1988).

Positron Emission Tomography (PET) Imaging

  • Fluoropyridine derivatives, including 3-azido-2-fluoropyridine, are used in medical imaging techniques like Positron Emission Tomography (PET). These compounds help in the stable introduction of fluorine-18, a radioactive isotope used in PET scans (Carroll et al., 2007).

Synthesis of Angiotensin II Receptor Blockers

  • In the field of medicinal chemistry, 3-azido-2-fluoropyridine is utilized to synthesize angiotensin II receptor blockers for potential use in PET imaging of renal angiotensin II type-1 receptors (Abreu Diaz et al., 2020).

Investigating Mitochondrial Effects

  • Studies on fluoropyrimidines, including those derived from 3-azido-2-fluoropyridine, have shown effects on mitochondria in certain cell types, highlighting their importance in understanding drug mechanisms and toxicity (Curbo et al., 2004).

Studying Nucleic Acid Properties

  • 3-Azido-2-fluoropyridine derivatives are utilized as probes to study the properties of nucleic acids. These compounds aid in understanding the interactions and dynamics of RNA and DNA under various conditions (Gai et al., 2010).

Exploring Magnetic Properties in Chemistry

  • The use of 3-azido-2-fluoropyridine in coordination polymers has provided insights into the structural and magnetic properties of azido-copper compounds, which are significant in the study of magnetic materials and their applications (Liu et al., 2017).

Photoaffinity Labeling in Biological Research

  • Azido-atrazine, derived from 3-azido-2-fluoropyridine, is used in photoaffinity labeling to identify receptor proteins in biological systems, such as chloroplast membranes, which is crucial for understanding themolecular mechanisms of herbicide action and resistance (Pfister et al., 1981).

Synthesis of Novel Nucleoside Analogues

  • The compound is employed in synthesizing various nucleoside analogues, including 3'-azido and 3'-amino derivatives. These synthesized compounds have been biologically evaluated for their activity against neoplastic cells, providing valuable insights into the development of new therapeutic agents (Lin et al., 1983).

Understanding Molecular Interactions and Reactions

  • Research involving 3-azido-2-fluoropyridine derivatives has contributed to a deeper understanding of molecular interactions and reactions, such as the photolysis process in organic chemistry. This understanding is pivotal in the development of novel chemical compounds and materials (Chapyshev et al., 2013).

Chemical Synthesis and Drug Development

  • The chemical properties of 3-azido-2-fluoropyridine are harnessed in the synthesis of various antiviral agents. This research plays a critical role in drug development, especially in the search for effective treatments against viruses like HIV (Balzarini et al., 1988).

Enhancing Biotechnological Applications

  • Modifications using 3-azido-2-fluoropyridine have been used to advance biotechnological applications, particularly in RNA metabolic labeling and siRNA technologies. These advancements are significant for both basic research and therapeutic applications (Moreno et al., 2022).

Development of 7-Azaindoles

  • 3-Azido-2-fluoropyridine is instrumental in the synthesis of 7-azaindoles, a process that involves several steps including metalation and intramolecular reactions. This synthesis is essential in the discovery and development of new pharmaceutical compounds (Nuhant et al., 2015).

Investigating Drug Mechanisms and Toxicity

  • Studies involving 3-azido-2-fluoropyridine derivatives have provided insights into the mechanisms of toxicity of various drugs, particularly in the context of HIV treatment. Understanding these mechanisms is crucial for developing safer and more effective therapies (Cox & Harmenberg, 1990).

Labeling and Functionalization of RNA

  • 3-Azido-2-fluoropyridine derivatives are used for labeling and functionalization of RNA. This application is significant in studying RNA's role in various biological processes and interactions (Winz et al., 2012).

Safety And Hazards

3-Azido-2-fluoropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Fluoropyridines, including 3-Azido-2-fluoropyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various fields, including as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increased .

properties

IUPAC Name

3-azido-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN4/c6-5-4(9-10-7)2-1-3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJMGTKGDXFYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631093
Record name 3-Azido-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azido-2-fluoropyridine

CAS RN

864866-10-4
Record name 3-Azido-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Fujinaga, T Yamasaki, K Kawamura… - Bioorganic & medicinal …, 2011 - Elsevier
… 3-Azido-2-fluoropyridine (8a) was prepared by reacting 2-fluoropyridine with lithium … over Na 2 SO 4 and the solvent was removed to give crude 3-azido-2-fluoropyridine (8a). …
Number of citations: 53 www.sciencedirect.com
S Ito, A Satoh, Y Nagatomi, Y Hirata, G Suzuki… - Bioorganic & medicinal …, 2008 - Elsevier
… A solution of 3-azido-2-fluoropyridine (1.68 g 12 mmol) and tributyl(propynyl)tin (5.0 g, 15 mmol) in toluene (6.0 ml) was heated to 120 C for 4 hours. After being cooled to room …
Number of citations: 63 www.sciencedirect.com

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